molecular formula C22H21N3O4S2 B2928248 N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-09-9

N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2928248
M. Wt: 455.55
InChI Key: DIAHJYHENVUOML-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The analysis of the synthesis process would involve understanding the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The structure can provide information about the connectivity of atoms in the molecule and their spatial arrangement.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.


Scientific Research Applications

Anticancer Activity

Synthetic efforts have led to the development of thieno[3,2-d]pyrimidine derivatives with significant anticancer activity. These compounds have been evaluated against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some derivatives demonstrated activity nearly as potent as doxorubicin, highlighting their potential in cancer therapy (Hafez et al., 2017).

Antimicrobial and Antifungal Properties

Research into thienopyrimidine compounds fused with thiophene rings has shown promising antimicrobial and antifungal activities. These novel compounds were tested against various bacteria and fungi, demonstrating good antibacterial and antifungal potency, which can be compared with standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Anti-Inflammatory and Analgesic Effects

The synthesis of new heterocyclic compounds derived from visnaginone and khellinone has led to findings of analgesic and anti-inflammatory activities. These compounds have shown promising results as COX-1/COX-2 inhibitors, with significant inhibitory activity, analgesic protection, and anti-inflammatory effects, making them potential candidates for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Chemical Reactivity and Synthetic Applications

The chemical reactivity of similar compounds has been explored for the synthesis of a wide range of nitrogen heterocyclic compounds. These studies provide insights into the potential synthetic applications of these compounds in developing pharmaceuticals and other nitrogen-containing organic compounds (Farouk et al., 2021).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.


Please note that the availability of this information can vary depending on how well-studied the compound is. For a less common compound, some of this information may not be available. It’s always a good idea to consult a chemist or a reliable source for more specific information.


properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-28-16-8-6-14(7-9-16)23-19(26)13-31-22-24-18-10-11-30-20(18)21(27)25(22)15-4-3-5-17(12-15)29-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAHJYHENVUOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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